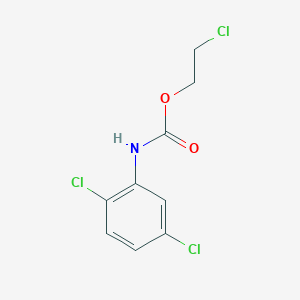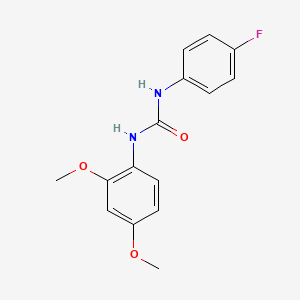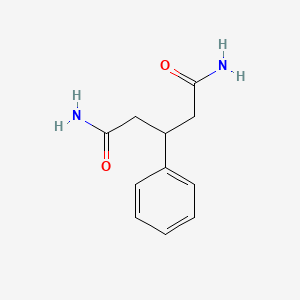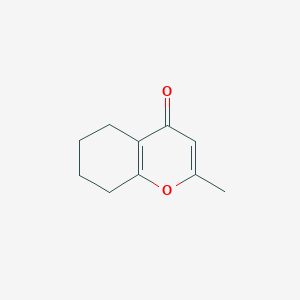
2-Chloroethyl 2,5-dichlorophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloroethyl 2,5-dichlorophenylcarbamate is an organic compound with the molecular formula C9H8Cl3NO2 It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a phenyl ring substituted with chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroethyl 2,5-dichlorophenylcarbamate typically involves the reaction of 2,5-dichloroaniline with 2-chloroethyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2,5-Dichloroaniline+2-Chloroethyl chloroformate→2-Chloroethyl 2,5-dichlorophenylcarbamate+HCl
The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help maintain optimal reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-Chloroethyl 2,5-dichlorophenylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used in the presence of a suitable solvent like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic substitution: The major products are the substituted carbamates, depending on the nucleophile used.
Hydrolysis: The primary products are 2,5-dichloroaniline and carbon dioxide.
Oxidation and reduction: The products vary based on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloroethyl 2,5-dichlorophenylcarbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly those with potential pharmaceutical or agrochemical applications.
Biology: The compound can be used in studies involving enzyme inhibition, as carbamates are known to inhibit certain enzymes by carbamoylation.
Medicine: Research into its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It may be used in the production of pesticides, herbicides, or other agrochemicals due to its potential bioactivity.
作用機序
The mechanism of action of 2-Chloroethyl 2,5-dichlorophenylcarbamate involves the carbamoylation of target enzymes or proteins. The carbamate group reacts with the active site of the enzyme, forming a covalent bond and inhibiting its activity. This inhibition can affect various biochemical pathways, depending on the specific enzyme targeted.
類似化合物との比較
Similar Compounds
- 2-Chloroethyl 2-chlorophenylcarbamate
- 2-Chloroethyl 2,6-dichlorophenylcarbamate
- 2-Chloroethyl 3,4-dichlorophenylcarbamate
Uniqueness
2-Chloroethyl 2,5-dichlorophenylcarbamate is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. The presence of two chlorine atoms in the 2 and 5 positions may enhance its stability and bioactivity compared to other carbamate derivatives.
特性
CAS番号 |
6328-18-3 |
|---|---|
分子式 |
C9H8Cl3NO2 |
分子量 |
268.5 g/mol |
IUPAC名 |
2-chloroethyl N-(2,5-dichlorophenyl)carbamate |
InChI |
InChI=1S/C9H8Cl3NO2/c10-3-4-15-9(14)13-8-5-6(11)1-2-7(8)12/h1-2,5H,3-4H2,(H,13,14) |
InChIキー |
TXYKLEQALDFMBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)NC(=O)OCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(2,2,2-Trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11957745.png)



![2-{[(3-Phenylpentan-2-yl)oxy]carbonyl}benzoic acid](/img/structure/B11957778.png)




![3-Butyl-2h-pyrido[1,2-a]pyrimidine-2,4(3h)-dione](/img/structure/B11957833.png)

